molecular formula C24H16F3N5O2 B14964545 2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14964545
M. Wt: 463.4 g/mol
InChI Key: JDZRYQAVYKUHMA-UHFFFAOYSA-N
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Description

2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines pyridine, pyrimido[1,2-a]benzimidazole, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more oxygenated derivatives, while reduction could yield more hydrogenated forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of pyridine, pyrimido[1,2-a]benzimidazole, and trifluoromethylphenyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C24H16F3N5O2

Molecular Weight

463.4 g/mol

IUPAC Name

2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H16F3N5O2/c25-24(26,27)15-7-1-2-8-16(15)29-21(33)14-31-19-10-3-4-11-20(19)32-22(34)13-18(30-23(31)32)17-9-5-6-12-28-17/h1-13H,14H2,(H,29,33)

InChI Key

JDZRYQAVYKUHMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=N5

Origin of Product

United States

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